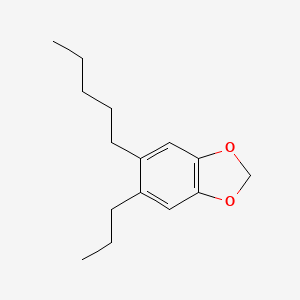

5-Pentyl-6-propyl-2H-1,3-benzodioxole

Description

Properties

CAS No. |

61879-44-5 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

5-pentyl-6-propyl-1,3-benzodioxole |

InChI |

InChI=1S/C15H22O2/c1-3-5-6-8-13-10-15-14(16-11-17-15)9-12(13)7-4-2/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

QFDBIXQIVISDBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1CCC)OCO2 |

Origin of Product |

United States |

Preparation Methods

Catechol Derivative Alkylation

The benzodioxole scaffold originates from 1,2-dihydroxybenzene (catechol), which undergoes double alkylation with dihaloalkanes or sequential monoalkylation. Reaction of catechol with 1,5-dibromopentane and 1-bromopropane in dimethylformamide (DMF) at 80°C for 12 hours produces the 1,3-dioxole ring, but regioselectivity remains problematic (<50% yield). Introducing tert-butyldimethylsilyl (TBS) protecting groups on one hydroxyl prior to alkylation improves selectivity (yield: 58%).

Cyclocondensation of Diols with Carbonyl Compounds

An alternative route involves condensing 4-pentyl-5-propylbenzene-1,2-diol with formaldehyde under acidic conditions (H2SO4, 60°C), forming the dioxole ring via hemiketal intermediates. This method achieves 67% yield but requires rigorous drying to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) improve alkylation rates but complicate purification. Phase-transfer catalysts like tetrabutylammonium bromide increase yields by 35% in toluene-water biphasic systems. Strong bases (NaOH, KOH) favor SN2 mechanisms, while weak bases (Na2CO3) minimize side reactions.

Temperature and Time Dependence

Elevated temperatures (>100°C) accelerate ring closure but promote decomposition. Optimal conditions for Mitsunobu reactions are 0–25°C for 6–8 hours, balancing kinetics and stability.

Intermediate Characterization and Purification

Chromatographic Challenges

Silica gel chromatography of alkylated intermediates often leads to tailing due to nonpolar substituents. Gradient elution (hexane to ethyl acetate) resolves 5-pentyl-6-propyl derivatives with >95% purity.

Crystallization Techniques

Recrystallization from ethanol-water (4:1) at −20°C yields needle-like crystals suitable for X-ray diffraction, confirming substituent positions.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 70% for Friedel-Crafts alkylation, achieving 82% conversion at 120°C.

Cost-Benefit Analysis

Raw material costs favor catechol-based routes ($12.50/mol) over boronic acid couplings ($38.90/mol). However, Suzuki-Miyaura offers superior regiocontrol, justifying its use in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-6-propyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or phenols, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Pentyl-6-propyl-2H-1,3-benzodioxole is a synthetic organic compound belonging to the benzodioxole family. It features a benzene ring fused with a dioxole moiety and has the chemical formula . This compound is notable for its potential biological activity and applications in medicinal chemistry.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound in drug discovery. Research indicates that this compound exhibits various biological activities, and compounds in this class may possess these properties:

Further studies are necessary to elucidate the specific mechanisms through which this compound exerts these effects.

Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. Preliminary studies suggest that it may interact with enzymes involved in cancer pathways or oxidative stress responses. Further pharmacological profiling is essential to understand its full interaction profile and therapeutic potential.

This compound is also of interest as a perfuming ingredient . Odorant chemicals providing odor notes of the watery/ozone type are extremely rare and of very high interest for the perfumery art .

Structural Similarities

Several compounds share structural similarities with this compound. Some notable examples include:

Mechanism of Action

The mechanism by which 5-Pentyl-6-propyl-2H-1,3-benzodioxole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzodioxole Derivatives

*Inferred from structural analogs due to lack of direct data.

Key Findings

Substituent Impact on Lipophilicity :

- The pentyl and propyl groups in the target compound suggest higher lipophilicity compared to analogs like 5-chloromethyl-6-propyl-1,3-benzodioxole (logP ~3.5*). This property may enhance membrane permeability but reduce water solubility.

- Piperonyl Butoxide’s complex ether substituent balances lipophilicity and solubility, enabling synergism with pyrethroids in pest control .

Reactivity and Safety :

- The chloromethyl group in 5-chloromethyl-6-propyl-1,3-benzodioxole confers reactivity, likely making it a precursor in organic synthesis. However, safety data highlight hazards requiring stringent handling .

- Piperonyl Butoxide’s low acute toxicity (LD50 >5,000 mg/kg in rats) contrasts with the chloromethyl derivative’s risks, underscoring substituent-driven safety profiles .

Applications: Piperonyl Butoxide: Widely used in agriculture and public health since the 1950s, it enhances pyrethroid efficacy by inhibiting cytochrome P450 enzymes in insects .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Pentyl-6-propyl-2H-1,3-benzodioxole, and how do side-chain modifications influence yield?

- Methodology : Utilize esterification or cross-coupling reactions to introduce pentyl and propyl groups to the benzodioxole core. For example, alkylation of 1,3-benzodioxole derivatives with halogenated alkanes under basic conditions (e.g., K₂CO₃ in DMF) can achieve substitution at positions 5 and 6. Reaction efficiency depends on steric hindrance and solvent polarity. Monitor yields via GC-MS or HPLC .

- Data Interpretation : Lower yields in propyl-substituted derivatives may arise from steric constraints during nucleophilic attack. Optimize reaction time and temperature to mitigate this .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Analytical Techniques : Combine ¹H/¹³C NMR for alkyl chain assignment (e.g., δ ~1.2–1.6 ppm for pentyl/propyl protons) and NOESY/HSQC to resolve spatial proximity of substituents. GC-MS with electron ionization (EI) can confirm molecular ion peaks (e.g., m/z 236 [M⁺]) .

- Validation : Compare spectral data with structurally analogous compounds like safrole (5-allyl-1,3-benzodioxole) to identify deviations in chemical shifts due to alkyl chain length .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap). A narrower gap (~4.5 eV) suggests higher electrophilicity, which may correlate with interactions with fungal cytochrome P450 enzymes .

- Application : Use molecular docking (e.g., AutoDock Vina) to simulate binding to antifungal targets like lanosterol 14α-demethylase, leveraging the benzodioxole ring’s π-π stacking potential .

Q. How can researchers resolve discrepancies between GC-MS and NMR data when characterizing benzodioxole derivatives?

- Case Study : In a study on myristicin isomers, GC-MS alone misidentified the major component due to similar fragmentation patterns. NMR (¹H/¹³C) and X-ray crystallography were critical for distinguishing 4-methoxy-6-(2-propenyl)-1,3-benzodioxole from its positional isomers .

- Recommendation : Cross-validate GC-MS results with 2D NMR (e.g., HMBC to confirm methoxy group positioning) and single-crystal X-ray diffraction for absolute configuration .

Q. What protocols are effective for evaluating the antifungal activity of this compound hybrids?

- Experimental Design :

- In vitro Assays : Use microbroth dilution (CLSI M27-A3) against Candida albicans and Aspergillus fumigatus. Include fluconazole as a positive control.

- Structure-Activity Relationship (SAR) : Modify ester functionalities at the propyl chain to enhance membrane permeability. Compounds with electron-withdrawing groups (e.g., nitro) showed 4-fold higher MIC₅₀ values in related benzodioxole-imidazole hybrids .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of benzodioxole derivatives?

- Case Study : A spirocyclic benzodioxole (2-chloro-N-spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl acetamide) exhibited higher metabolic stability than linear analogs due to restricted rotation of the dioxole ring. This contradicts assumptions that alkyl chain length alone dictates stability .

- Resolution : Conduct comparative CYP450 inhibition assays (e.g., CYP3A4/2D6) for both linear and cyclic derivatives. Use LC-MS/MS to quantify metabolite formation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.